Stachartin C
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Overview
Description
Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate is a complex organic compound with a unique structure. It features multiple functional groups, including hydroxyl, ketone, and ester groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphthalene core: This step involves cyclization reactions to form the hexahydro-1H-naphthalene structure.
Introduction of functional groups: Hydroxyl, ketone, and ester groups are introduced through various organic reactions such as oxidation, reduction, and esterification.
Spiro compound formation: The spiro linkage is formed through a series of cyclization and rearrangement reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Spiro compounds: Molecules with spiro linkages and varying substituents.
Hydroxy and ketone-containing compounds: Molecules with hydroxyl and ketone groups that exhibit similar reactivity.
Uniqueness
Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-methylbutanoate is unique due to its combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMAZXFGSTHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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